(4-Bromophenyl)(hexyl)sulfane
Description
(4-Bromophenyl)(hexyl)sulfane is an organosulfur compound featuring a sulfane sulfur atom (S⁰) bonded to a 4-bromophenyl group and a hexyl alkyl chain. Sulfane sulfur compounds, characterized by labile sulfur atoms, play critical roles in biological systems, including H₂S storage, redox regulation, and post-translational modifications .
Properties
IUPAC Name |
1-bromo-4-hexylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrS/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHCKXNGTIXSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(hexyl)sulfane typically involves the reaction of 4-bromothiophenol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Substitution: The bromine atom in the phenyl ring can participate in various substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Biphenyl derivatives.
Scientific Research Applications
(4-Bromophenyl)(hexyl)sulfane has found applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(hexyl)sulfane involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The sulfur atom in the compound can form strong bonds with metal ions, which may play a role in its biological activity.
Comparison with Similar Compounds
Key Insights :
- Halogen Effects : Bromine and chlorine substituents increase compound stability and crystallinity but may reduce synthetic yields due to steric and electronic effects .
- Alkyl vs. Aryl Chains : Hexyl chains (hypothetically in (4-Bromophenyl)(hexyl)sulfane) likely enhance lipophilicity compared to styryl or methoxyphenyl groups, affecting solubility and biological membrane interactions .
- Stereochemistry : Styryl-containing analogs exhibit Z/E isomerism, whereas alkyl chains like hexyl may reduce stereochemical complexity .
Redox and Reactivity Profiles
Sulfane sulfur compounds exhibit redox activity, influencing their roles in H₂S release and thiol modification. Comparisons include:
- Redox Potentials: In electrochemical studies, (2-bromoethyl)(4-bromophenyl)sulfane (−2.9 V) showed less favorable reduction potentials than styryl analogs (−2.3 V), leading to competitive side reactions and lower yields .
- H₂S Release : Sulfane sulfur compounds with labile sulfur atoms (e.g., persulfides) release H₂S under physiological conditions. The hexyl chain in this compound may slow H₂S release kinetics compared to smaller alkyl/aryl groups due to increased hydrophobicity .
Biological Activity
(4-Bromophenyl)(hexyl)sulfane, a compound with the chemical formula CHBrS, has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article explores the biological activities of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of this compound consists of a bromophenyl group attached to a hexyl chain via a sulfur atom. This configuration is significant as the sulfur atom can participate in various biochemical interactions, influencing the compound's biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfur atom is known to form strong bonds with metal ions, which may modulate enzymatic activities or receptor interactions, leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated against various bacterial strains, showing effectiveness in inhibiting growth. The following table summarizes its antimicrobial efficacy against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Studies have demonstrated that the compound can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.
Case Study: Effect on Cancer Cell Lines
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µg/mL.
- Apoptotic Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
- Mechanistic Insights : Western blot analysis showed upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2).
These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
Safety and Toxicity
While the biological activities are promising, understanding the safety profile is crucial. Preliminary toxicity studies suggest that at lower concentrations, this compound exhibits minimal cytotoxicity towards normal human cells, indicating a favorable therapeutic index. However, comprehensive toxicological assessments are necessary to establish safe usage parameters.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
